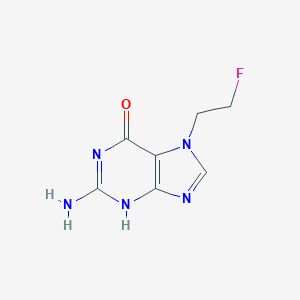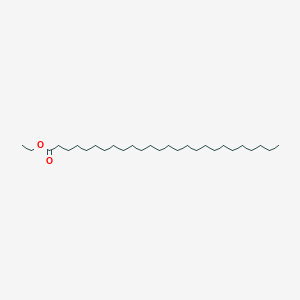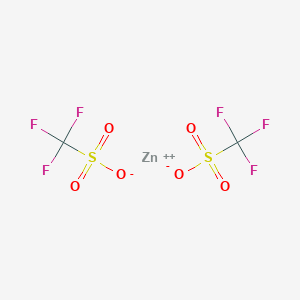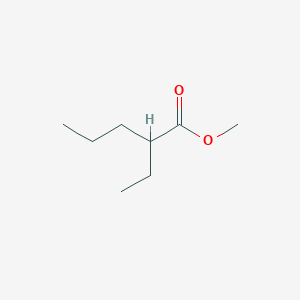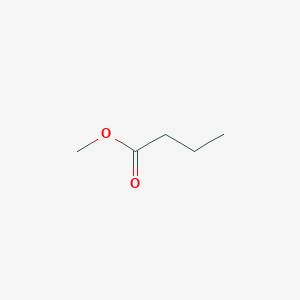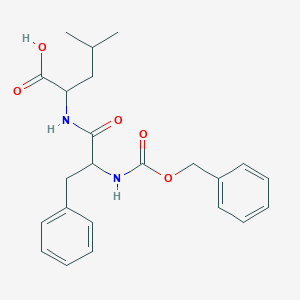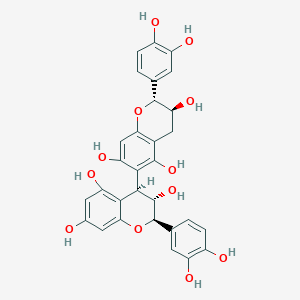
Procyanidin B6
描述
Procyanidin B6 is a type of proanthocyanidin, specifically a B-type proanthocyanidin. It is a dimer composed of two catechin molecules linked by a 4→6 bond. This compound is naturally found in various plants, including grape seeds and beer . It is known for its strong antioxidant properties and potential health benefits.
准备方法
Synthetic Routes and Reaction Conditions: Procyanidin B6 can be synthesized through the condensation of synthetic leucocyanidin and catechin. This reaction occurs rapidly at pH 5 under ambient conditions, resulting in the formation of procyanidins B3 and B6 . Another method involves the regioselective synthesis of this compound using Lewis acid-catalyzed intramolecular condensation. This method includes the removal of the 5-O-t-butyldimethylsilyl group from 5,7,3’,4’-tetra-O-TBDMS-(+)-catechin using trifluoroacetic acid, followed by SnCl₄-catalyzed intramolecular condensation .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources such as grape seeds. The process includes repeated elutions with methanol-water, ethanol-water, or ethanol-methanol-water mixtures on Sephadex LH-20 and Sephadex LH-60 columns to isolate pure oligomeric proanthocyanidins .
化学反应分析
Types of Reactions: Procyanidin B6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield catechin derivatives.
科学研究应用
Procyanidin B6 has a wide range of scientific research applications due to its biological activities:
Chemistry: Used as a model compound to study the synthesis and reactivity of proanthocyanidins.
Biology: Investigated for its antioxidant properties and its role in protecting cells from oxidative stress.
Industry: Utilized in the food and beverage industry for its antioxidant properties, which help in preserving the quality and stability of products.
作用机制
Procyanidin B6 exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. Additionally, this compound has been shown to modulate various signaling pathways involved in inflammation, apoptosis, and cell proliferation . It also influences the gut microbiota, which plays a crucial role in energy metabolism and overall health .
相似化合物的比较
Procyanidin B6 is unique due to its specific 4→6 linkage between catechin molecules. Similar compounds include other B-type proanthocyanidins such as procyanidin B1, B2, and B3. These compounds differ in the type of linkage and the number of catechin units:
Procyanidin B1: Catechin-(4α→8)-catechin
Procyanidin B2: Epicatechin-(4β→8)-epicatechin
Procyanidin B3: Catechin-(4α→8)-catechin
This compound stands out due to its unique linkage and the specific biological activities associated with this structure.
属性
IUPAC Name |
(2R,3S)-2-(3,4-dihydroxyphenyl)-6-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O12/c31-13-7-19(36)24-23(8-13)42-30(12-2-4-16(33)18(35)6-12)28(40)26(24)25-20(37)10-22-14(27(25)39)9-21(38)29(41-22)11-1-3-15(32)17(34)5-11/h1-8,10,21,26,28-40H,9H2/t21-,26-,28-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMISZFQPFDAPGI-ZBRHZRBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=C1C(=C(C(=C2)O)[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001028815 | |
| Record name | Procyanidin B6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001028815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12798-58-2 | |
| Record name | Procyanidin B6 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12798-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Procyanidin B6 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012798582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Procyanidin B6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001028815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Procyanidin B6 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ77QV8UB3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


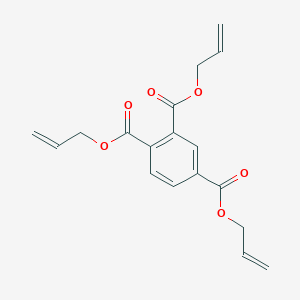
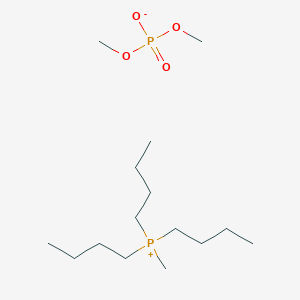
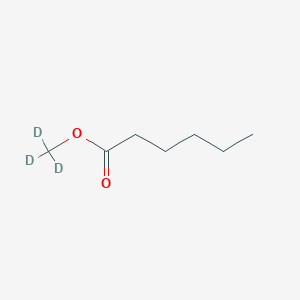

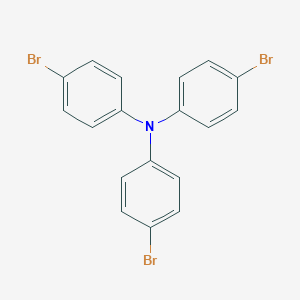
![ethyl 5-amino-1-[(tert-butoxycarbonyl)amino]-4-cyano-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B153677.png)
![4-[(3s,4r)-4-(4-Hydroxyphenyl)hexan-3-yl]cyclohex-3-en-1-one](/img/structure/B153684.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B153690.png)
